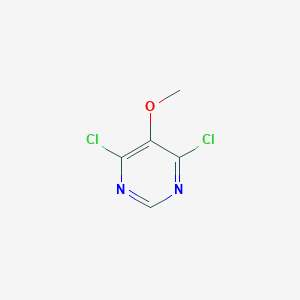

4,6-Dichloro-5-methoxypyrimidine

Description

The exact mass of the compound 4,6-Dichloro-5-methoxypyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252184. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dichloro-5-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQIGKLDBGKSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198228 | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-38-2 | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5018-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-5-METHOXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT6L8EYV2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,6-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 4,6-Dichloro-5-methoxypyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its physicochemical characteristics, provides generalized experimental protocols for their determination, and illustrates its pivotal role in synthetic chemistry.

Core Physical and Chemical Properties

4,6-Dichloro-5-methoxypyrimidine is an off-white solid that serves as a crucial building block in the synthesis of a variety of organic molecules.[1] Its reactivity is largely defined by the two chlorine atoms, which are susceptible to nucleophilic substitution, making it a versatile precursor for the introduction of the pyrimidine (B1678525) scaffold into larger, more complex structures.

Physicochemical Data

A summary of the key physical and chemical properties of 4,6-Dichloro-5-methoxypyrimidine is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂O | [2] |

| Molecular Weight | 179.00 g/mol | [2] |

| CAS Number | 5018-38-2 | [2] |

| Appearance | Off-white to white solid/powder/crystal | [3] |

| Melting Point | 50-58 °C | [1][2] |

| Boiling Point | 257.8 °C at 760 mmHg | [1] |

| Density | 1.446 g/cm³ (Predicted) | [1][3] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane | [1][4] |

| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N | [2] |

| SMILES | COc1c(Cl)ncnc1Cl | [2] |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the determination of each physical property of 4,6-Dichloro-5-methoxypyrimidine is not widely published, the following are detailed, generalized methodologies that are standard in organic chemistry for such characterizations.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For 4,6-Dichloro-5-methoxypyrimidine, this can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4,6-Dichloro-5-methoxypyrimidine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range is indicative of high purity. For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Boiling Point Determination

Due to its relatively high boiling point, the boiling point of 4,6-Dichloro-5-methoxypyrimidine is typically determined under reduced pressure to prevent decomposition. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph.

Methodology:

-

Apparatus Setup: A small quantity of 4,6-Dichloro-5-methoxypyrimidine is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the flask.

-

Distillation: The flask is heated, and the pressure is reduced using a vacuum pump. The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded, along with the corresponding pressure.

-

Correction: The boiling point at atmospheric pressure is estimated using a pressure-temperature nomograph.

Density Determination

The density of solid 4,6-Dichloro-5-methoxypyrimidine can be determined using the displacement method with a liquid in which it is insoluble.

Methodology:

-

Mass Measurement: A known mass of 4,6-Dichloro-5-methoxypyrimidine is accurately weighed.

-

Volume Measurement: A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble (e.g., water, if insolubility is confirmed). The solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent.

Methodology:

-

Solvent Screening: A small, measured amount of 4,6-Dichloro-5-methoxypyrimidine is added to a test tube containing a known volume of a solvent (e.g., chloroform, dichloromethane).

-

Observation: The mixture is agitated, and the degree of dissolution is observed at a specific temperature (e.g., room temperature). Observations are recorded as soluble, slightly soluble, or insoluble.

-

Quantitative Analysis (for more precise measurements): A saturated solution is prepared by adding an excess of the solid to the solvent and allowing it to equilibrate. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.

Role in Synthetic Chemistry

4,6-Dichloro-5-methoxypyrimidine is a versatile intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, allowing for the introduction of various nucleophiles to build more complex molecules. A common application is in the synthesis of substituted aminopyrimidines, which are prevalent scaffolds in many biologically active compounds.

Below is a generalized workflow illustrating the use of 4,6-Dichloro-5-methoxypyrimidine in the synthesis of a disubstituted pyrimidine derivative.

Caption: Synthetic workflow for a disubstituted pyrimidine.

This diagram illustrates a sequential nucleophilic aromatic substitution. The first nucleophile displaces one of the chlorine atoms, leading to a mono-substituted intermediate. A second, different nucleophile can then be used to displace the remaining chlorine atom, yielding a disubstituted product. The reaction conditions, such as solvent, base, and temperature, can be tuned to control the selectivity of the reaction. This step-wise approach allows for the synthesis of a wide array of pyrimidine derivatives with diverse functionalities, which is crucial in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to 4,6-Dichloro-5-methoxypyrimidine: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms and an electron-donating methoxy (B1213986) group on the pyrimidine (B1678525) core, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 4,6-dichloro-5-methoxypyrimidine. Furthermore, it delves into its applications in drug development, with a focus on its role as a precursor for kinase inhibitors and other therapeutic agents. Detailed experimental protocols for its synthesis and key derivatization reactions are provided, along with a discussion of the signaling pathways targeted by its derivatives.

Chemical Structure and Properties

4,6-Dichloro-5-methoxypyrimidine is a substituted pyrimidine with the molecular formula C₅H₄Cl₂N₂O.[1][2] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] In this compound, the chlorine atoms are located at positions 4 and 6, and a methoxy group is attached to position 5.

The presence of the electronegative chlorine atoms makes the C4 and C6 positions susceptible to nucleophilic attack, which is the primary mode of its reactivity. The methoxy group at the C5 position influences the electronic properties of the pyrimidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-dichloro-5-methoxypyrimidine is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 179.00 g/mol | [1] |

| CAS Number | 5018-38-2 | [1] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 54-58 °C | [4] |

| Boiling Point | 257.8 °C at 760 mmHg | [4] |

| Density | 1.446 g/cm³ | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [3] |

| Flash Point | 109.7 °C | [4] |

| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N | [1] |

| SMILES | COc1c(Cl)ncnc1Cl | [1] |

Synthesis and Reactivity

Synthetic Routes

There are two primary strategies for the synthesis of 4,6-dichloro-5-methoxypyrimidine:

-

Chlorination of a Pre-formed Pyrimidine Ring: This is the most common method and typically involves the direct chlorination of 4,6-dihydroxy-5-methoxypyrimidine (B1354921).[1] Potent chlorinating agents such as phosphorus oxychloride (POCl₃) are used to replace the hydroxyl groups with chlorine atoms.[1]

-

Ring Construction: This approach involves building the heterocyclic ring from acyclic precursors, often starting from derivatives of malonic diester.[1]

A general workflow for the synthesis of 4,6-dichloro-5-methoxypyrimidine is depicted in the following diagram:

Chemical Reactivity

The chemical utility of 4,6-dichloro-5-methoxypyrimidine lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C4 and C6 positions are good leaving groups and can be sequentially or simultaneously replaced by a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups, making it a versatile scaffold for combinatorial chemistry and drug discovery.

Common nucleophiles that react with 4,6-dichloro-5-methoxypyrimidine include:

-

Amines: Reaction with primary and secondary amines leads to the formation of aminopyrimidines.[1]

-

Alkoxides and Phenoxides: These nucleophiles yield ether derivatives.[1]

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

The regioselectivity of the substitution can often be controlled by modulating the reaction conditions, such as temperature and the nature of the nucleophile.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] 4,6-Dichloro-5-methoxypyrimidine serves as a key starting material for the synthesis of various therapeutic agents, including antimalarials, and has the potential for the development of anticancer and antiviral drugs.

Intermediate in the Synthesis of Sulfadoxine (B1681781)

4,6-Dichloro-5-methoxypyrimidine is a known intermediate in the synthesis of the antimalarial drug sulfadoxine.[2] The synthesis involves a sequential nucleophilic substitution of the two chlorine atoms.

The synthetic pathway from 4,6-dichloro-5-methoxypyrimidine to sulfadoxine is illustrated below:

Scaffold for Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors, as it can mimic the adenine (B156593) ring of ATP and bind to the hinge region of the kinase active site. Derivatives of 4,6-dichloro-5-methoxypyrimidine are being explored for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer.

Several pyrimidine-based compounds have shown inhibitory activity against EGFR and VEGFR, which are key regulators of cell proliferation and angiogenesis in cancer.[6][7][8] The general strategy involves the substitution of the chlorine atoms of 4,6-dichloro-5-methoxypyrimidine with various amine-containing moieties to generate a library of compounds for screening.

The following diagram illustrates the general mechanism of action of a pyrimidine-based kinase inhibitor targeting the EGFR signaling pathway:

Potential Antiviral and Anticancer Applications

Derivatives of pyrimidine are known to possess a broad spectrum of biological activities, including antiviral and anticancer properties.[9] While specific antiviral or anticancer drugs directly synthesized from 4,6-dichloro-5-methoxypyrimidine are not yet prevalent in the market, the scaffold holds significant promise. For instance, some 5-trifluoromethylpyrimidine derivatives have shown potent EGFR inhibitory activity and induced apoptosis in cancer cell lines.[10][11]

The following table summarizes the anticancer activity of some pyrimidine derivatives, showcasing the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole linked isoxazoles | A549 (Lung Carcinoma) | 5.988 | [12] |

| Thiazolo[4,5-d]pyrimidine derivative | Melanoma, Leukemia, Breast, Colon | 15.43 - 39.77 (Growth %) | [13] |

| 5-Trifluoromethylpyrimidine derivative | A549 (Lung Carcinoma) | 0.35 | [10][11] |

| 5-Trifluoromethylpyrimidine derivative | MCF-7 (Breast Cancer) | 3.24 | [10][11] |

| 5-Trifluoromethylpyrimidine derivative | PC-3 (Prostate Cancer) | 5.12 | [10][11] |

Experimental Protocols

Synthesis of 4,6-Dichloro-5-methoxypyrimidine

A common laboratory-scale synthesis involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride.

Materials:

-

4,6-Dihydroxy-5-methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 4,6-dihydroxy-5-methoxypyrimidine in toluene in a round-bottom flask equipped with a reflux condenser.

-

Slowly add phosphorus oxychloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous layer with toluene.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4,6-dichloro-5-methoxypyrimidine.

General Procedure for Nucleophilic Substitution with an Amine

This protocol outlines a general method for the reaction of 4,6-dichloro-5-methoxypyrimidine with an amine nucleophile.

Materials:

-

4,6-Dichloro-5-methoxypyrimidine

-

Amine of choice

-

A suitable solvent (e.g., ethanol, isopropanol, or DMF)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

Procedure:

-

Dissolve 4,6-dichloro-5-methoxypyrimidine in the chosen solvent in a reaction vessel.

-

Add the amine (typically 1-1.2 equivalents for monosubstitution) and the base to the solution.

-

Heat the reaction mixture to a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) and stir for the required time, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to isolate the desired aminopyrimidine derivative.

Conclusion

4,6-Dichloro-5-methoxypyrimidine is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs. The ability to selectively introduce various functional groups at the 4 and 6 positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents, particularly in the area of kinase inhibition for cancer therapy. Further exploration of the chemical space around this scaffold is likely to yield novel drug candidates for a variety of diseases.

References

- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Antiviral Potential of Modified Heterocyclic Base and 5’-Norcarbocyclic Nucleoside Analogs Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dichloro-5-methoxypyrimidine CAS number 5018-38-2 data

An In-depth Technical Guide to 4,6-Dichloro-5-methoxypyrimidine (CAS: 5018-38-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its pyrimidine (B1678525) core is a fundamental scaffold in numerous pharmaceuticals and agrochemicals.[2][3] The reactivity of this compound is primarily defined by the two chlorine atoms at the 4 and 6 positions, which are susceptible to nucleophilic aromatic substitution, making it an invaluable building block for creating diverse molecular libraries.[3][4] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety information, and reactivity, intended for professionals in research and development.

Compound Identification and Properties

The fundamental identifiers and physicochemical properties of 4,6-Dichloro-5-methoxypyrimidine are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 5018-38-2[1][5] |

| Molecular Formula | C₅H₄Cl₂N₂O[1][6] |

| Molecular Weight | 179.00 g/mol [7][8] |

| EC Number | 225-699-1[1][5] |

| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N[7] |

| Canonical SMILES | COc1c(Cl)ncnc1Cl[7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid, powder, or crystal.[1][9] | |

| Melting Point | 50-58 °C (range from various sources).[1] | |

| Boiling Point | 257.8 °C at 760 mmHg.[1] | |

| Density | ~1.446 g/cm³.[1][6] | |

| Solubility | Slightly soluble in Chloroform and Dichloromethane.[1][9] | |

| Flash Point | 109.7 °C.[1] | |

| pKa (Predicted) | -4.13 ± 0.26.[1][9] | |

| Storage | Store at 2-8°C under an inert gas (Nitrogen or Argon).[1][9] |

Spectral Data

Detailed spectral analysis is crucial for compound verification. The known proton NMR data is presented below.

Table 3: ¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| CDCl₃ | 8.55 ppm | Singlet | 1H | Pyrimidine C2-H | [9][10] |

| CDCl₃ | 4.00 ppm | Singlet | 3H | Methoxy (-OCH₃) | [9][10] |

Note: Further spectral data such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available from various suppliers and databases.[7][11]

Synthesis and Experimental Protocols

The synthesis of 4,6-Dichloro-5-methoxypyrimidine typically involves the chlorination of a hydroxypyrimidine precursor.[3] The most common methods utilize chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[3][12]

Caption: General workflow for the synthesis of 4,6-Dichloro-5-methoxypyrimidine.

Protocol 1: Synthesis using Phosphorus Oxychloride in Toluene (B28343)

This method is adapted from a procedure described in patent literature and is known for its high yield.[9][13]

Materials:

-

5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol)

-

Triethylamine (B128534) (95.0 mL, 680 mmol)

-

Phosphorus oxychloride (trichlorophosphate) (140 mL, 1.5 mol)

-

Anhydrous Toluene (1.4 L)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 5-methoxypyrimidine-4,6-diol and triethylamine in 1.2 L of anhydrous toluene in a suitable reaction vessel.

-

Heat the suspension to 100-105°C.

-

Slowly add a solution of phosphorus oxychloride (140 mL) in anhydrous toluene (200 mL) dropwise over 30 minutes.

-

Once the addition is complete, reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature and decant the toluene layer.

-

Carefully add ice water to the residue to quench the reaction.

-

Extract the aqueous mixture with toluene (2 x 200 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline (400 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is 4,6-dichloro-5-methoxypyrimidine, obtained as a white solid (Yield: ~86%).[9][10]

Protocol 2: Synthesis using Phosphorus Trichloride

This protocol offers an alternative to the more common phosphorus oxychloride, which can reduce production costs and potential hazards.[12]

Materials:

-

4,6-dihydroxy-5-methoxypyrimidine sodium salt

-

Phosphorus trichloride (PCl₃)

-

An appropriate organic solvent (e.g., Toluene)

-

Deionized water

-

Alkali liquor (e.g., NaOH solution)

Procedure:

-

Add phosphorus trichloride to the reaction vessel and heat to 70-80°C.

-

Over a period of 0.5 to 1.5 hours, add the 4,6-dihydroxy-5-methoxypyrimidine sodium salt, maintaining the reaction temperature between 80-95°C.

-

Heat the mixture to reflux at 110-120°C for 2 to 6 hours.

-

Cool the reaction mixture to below 90°C and add an organic solvent to dissolve the material.

-

Add deionized water to hydrolyze the mixture, then allow the layers to separate.

-

Isolate the organic layer and add alkali liquor to adjust the pH to 6.5-7.0.

-

Allow the layers to separate again and collect the organic layer.

-

Distill the organic solvent to yield the final product.[12]

Chemical Reactivity and Applications

The chemical utility of 4,6-Dichloro-5-methoxypyrimidine stems from its ability to undergo nucleophilic aromatic substitution (SₙAr) reactions.[3] The two chlorine atoms are effective leaving groups, allowing for sequential or simultaneous substitution by a variety of nucleophiles.

Caption: Reactivity pathways and major applications of 4,6-Dichloro-5-methoxypyrimidine.

-

Reaction with Amines : Treatment with various primary or secondary amines leads to the formation of mono- or di-substituted aminopyrimidines, which are precursors to many pharmacologically active compounds.[3]

-

Reaction with Alkoxides : Alkoxides and phenoxides can displace the chlorine atoms to form ether derivatives.[3]

-

Applications : It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals like herbicides, and dyestuffs.[2][9] It has been specifically noted as an intermediate in the production of the antibacterial drug sulfadoxine.

Safety and Handling

4,6-Dichloro-5-methoxypyrimidine is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Code | Description |

| Signal Word | Danger[5] | |

| Hazard Statements | H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[5] | |

| H318 / H319 | Causes serious eye damage / irritation.[5] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[14]

-

Avoid formation of dust and aerosols.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][14]

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15]

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 4. 4,6-Dichloro-5-methoxypyrimidine (5018-38-2) for sale [vulcanchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 5018-38-2 | CAS DataBase [m.chemicalbook.com]

- 10. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 11. 4,6-Dichloro-5-methoxypyrimidine(5018-38-2) 1H NMR [m.chemicalbook.com]

- 12. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 13. 4,6-Dichloro-5-methoxypyrimidine CAS#: 5018-38-2 [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,6-Dichloro-5-methoxypyrimidine

This technical guide provides a comprehensive overview of 4,6-dichloro-5-methoxypyrimidine, a pivotal intermediate compound in the synthesis of a wide array of biologically active molecules. Due to the versatile reactivity of its pyrimidine (B1678525) core, this compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] Pyrimidine derivatives are fundamental components in all living cells, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA).[2] This inherent biological relevance makes the pyrimidine scaffold a cornerstone in medicinal chemistry.[3][4]

This document details the physicochemical properties, synthesis protocols, chemical reactivity, and applications of 4,6-dichloro-5-methoxypyrimidine, presenting quantitative data in structured tables and illustrating key processes with diagrams to facilitate understanding for research and development professionals.

Core Physicochemical Properties

4,6-Dichloro-5-methoxypyrimidine is an off-white solid at room temperature.[5] Its core chemical identifiers and physical properties are summarized below for quick reference.

| Property | Value | References |

| Molecular Formula | C₅H₄Cl₂N₂O | [6][7][8][9][10][11][12] |

| Molecular Weight | 179.00 g/mol | [7][9][11] |

| CAS Number | 5018-38-2 | [1][6][7][8] |

| EC Number | 225-699-1 | [7] |

| Melting Point | 54-58 °C | [5][7] |

| IUPAC Name | 4,6-dichloro-5-methoxypyrimidine | [10] |

| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N | [5][7] |

| SMILES | COc1c(Cl)ncnc1Cl | [6][7] |

Synthesis of 4,6-Dichloro-5-methoxypyrimidine

The primary synthetic routes to 4,6-dichloro-5-methoxypyrimidine involve the chlorination of a pyrimidine precursor, most commonly 4,6-dihydroxy-5-methoxypyrimidine (B1354921) or its corresponding salt.[2] This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[2][13]

The general workflow for the synthesis is depicted below.

Experimental Protocol: Chlorination using Phosphorus Oxychloride

A common laboratory-scale synthesis protocol is detailed below. This method involves the direct chlorination of the dihydroxy precursor.

-

Reaction Setup : Suspend 5-methoxypyrimidine-4,6-diol (1 equivalent) and triethylamine (B128534) (1 equivalent) in anhydrous toluene (B28343).[14]

-

Addition of Chlorinating Agent : Heat the suspension to 100-105°C. Slowly add a solution of phosphorus oxychloride (POCl₃, ~2.2 equivalents) in anhydrous toluene dropwise over 30 minutes.[14]

-

Reaction : Reflux the reaction mixture for 1-1.5 hours.[14][15] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the mixture to room temperature. Decant the toluene layer and add ice water to the residue. Extract the aqueous layer with toluene.[14]

-

Purification : Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.[14]

-

Recrystallization : For further purification, dissolve the crude solid in methanol (B129727) (approximately three times the amount of the crude product), heat to achieve full dissolution, then cool to induce crystallization, yielding the purified 4,6-dichloro-5-methoxypyrimidine as a white solid.[2][15]

The following table summarizes various reported reaction conditions for this transformation.

| Precursor | Chlorinating Agent | Solvent | Temperature | Time | Reference |

| 5-methoxypyrimidine-4,6-diol | POCl₃ / Triethylamine | Toluene | 100-105°C (Reflux) | 1 hour | [14] |

| 5-methoxy-4,6-dihydroxypyrimidine disodium | POCl₃ | None (excess reagent) | 65°C | 1.5 hours | [15] |

| 4,6-dihydroxy-5-methoxypyrimidine sodium | PCl₃ | None (excess reagent) | 110-120°C (Reflux) | 2-6 hours | [13] |

Chemical Reactivity and Applications

The synthetic utility of 4,6-dichloro-5-methoxypyrimidine stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are excellent leaving groups, allowing for the sequential or simultaneous introduction of various nucleophiles. This reactivity is the foundation for its use as an intermediate in synthesizing a diverse library of pyrimidine derivatives.[2]

Key Applications:

-

Pharmaceutical Development : It is a crucial intermediate in the synthesis of pharmaceuticals, including the antibacterial drug sulfadoxine.[6] The broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4]

-

Agricultural Chemistry : This compound serves as a building block for various herbicides, aiding in crop protection and yield improvement.[1]

-

Biochemical Research : It can be used as a reagent in biochemical assays to study enzyme activity and metabolic pathways.[1]

-

Material Science : Researchers explore its use in developing new materials like polymers and coatings.[1]

Biological Significance & Signaling Pathways

While specific signaling pathways directly modulated by 4,6-dichloro-5-methoxypyrimidine are not extensively documented, its derivatives are integral to drug discovery efforts targeting a multitude of biological pathways. Pyrimidine-based compounds often function as antimetabolites or kinase inhibitors.[3] For instance, many anticancer drugs with a pyrimidine core interfere with the metabolic processes of cancer cells or inhibit key signaling proteins like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[2][4]

The diagram below provides a conceptual illustration of how a pyrimidine derivative, synthesized from a precursor like 4,6-dichloro-5-methoxypyrimidine, might function as a kinase inhibitor within a generic cellular signaling pathway.

This generalized pathway illustrates how pyrimidine derivatives can be designed to interact with specific biological targets, a core principle in modern drug development. The ability to easily modify the 4,6-dichloro-5-methoxypyrimidine scaffold allows for the fine-tuning of molecular properties to achieve desired potency and selectivity against targets such as kinases, which are crucial in cancer and inflammatory disease signaling.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. 4,6-Dichloro-5-methoxypyrimidine CAS#: 5018-38-2 [m.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 4,6-Dichloro-5-methoxypyrimidine 97 5018-38-2 [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 14. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 15. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 4,6-Dichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4,6-dichloro-5-methoxypyrimidine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines its core physical properties, details the experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.

Core Physicochemical Data

The melting and boiling points of 4,6-dichloro-5-methoxypyrimidine are critical parameters for its purification, handling, and application in further chemical synthesis. The following table summarizes the reported values for these properties.

| Property | Value | Source |

| Melting Point | 50 - 56 °C | [1] |

| 54 - 58 °C | ||

| 55.0 - 59.0 °C | [2] | |

| 66 - 68 °C | ||

| Boiling Point | 257.8 °C (at 760 mmHg) | |

| 257.8 ± 35.0 °C (Predicted) | [3] |

Note: Variations in reported melting point ranges can be attributed to differences in sample purity and the specific methodology used for determination.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and standard technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Sample of 4,6-dichloro-5-methoxypyrimidine

Procedure:

-

Sample Preparation: Ensure the 4,6-dichloro-5-methoxypyrimidine sample is completely dry and in a fine powdered form. If necessary, grind the crystalline solid using a mortar and pestle.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

-

Accurate Measurement: For a precise measurement, set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid. Since 4,6-dichloro-5-methoxypyrimidine is a solid at room temperature, it would need to be melted first for a boiling point determination at atmospheric pressure, though this is less common than distillation for purification. The reported boiling point is typically determined by distillation under controlled pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Place a small amount of molten 4,6-dichloro-5-methoxypyrimidine into the small test tube.

-

Capillary Inversion: Place the capillary tube into the small test tube with the open end down.

-

Assembly: Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube containing heating oil, making sure the oil level is above the sample but below the opening of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance. Record this temperature.

Synthesis and Purification Workflow

4,6-Dichloro-5-methoxypyrimidine is a crucial intermediate in organic synthesis. Its preparation typically involves the chlorination of a dihydroxy pyrimidine (B1678525) precursor. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Caption: General workflow for the synthesis and purification of 4,6-dichloro-5-methoxypyrimidine.

References

An In-depth Technical Guide on the Solubility of 4,6-Dichloro-5-methoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-dichloro-5-methoxypyrimidine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, a detailed experimental protocol for determining quantitative solubility, and a relevant reaction workflow.

Qualitative Solubility Data

The available qualitative data indicates that 4,6-dichloro-5-methoxypyrimidine is "slightly soluble" in chloroform (B151607) and dichloromethane[1][2][3][4][5]. Furthermore, its recrystallization from methanol (B129727) and acetonitrile (B52724) suggests that it has appreciable solubility in these solvents at elevated temperatures, with lower solubility at ambient or reduced temperatures[6][7].

Table 1: Qualitative Solubility of 4,6-Dichloro-5-methoxypyrimidine in Selected Organic Solvents

| Organic Solvent | Qualitative Solubility | Implied Conditions |

| Chloroform | Slightly Soluble[1][2][3][4][5] | Not specified |

| Dichloromethane | Slightly Soluble[1][2][3][4][5] | Not specified |

| Acetonitrile | Soluble enough for recrystallization[6][7] | Higher solubility at elevated temperatures |

| Methanol | Soluble enough for recrystallization | Higher solubility at elevated temperatures |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable approach to determine the solubility of a solid organic compound like 4,6-dichloro-5-methoxypyrimidine in a specific organic solvent at a given temperature.

Objective: To determine the equilibrium solubility of 4,6-dichloro-5-methoxypyrimidine in a selected organic solvent at a specified temperature.

Materials:

-

4,6-Dichloro-5-methoxypyrimidine (solute)

-

Selected organic solvent (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, methanol, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4,6-dichloro-5-methoxypyrimidine to a known volume (e.g., 5 or 10 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to 24-48 hours, depending on the dissolution kinetics of the compound in the specific solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1 or 2 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, place the evaporation dish or vial in a drying oven or vacuum desiccator to remove any residual solvent.

-

Allow the dish or vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

The mass of the dried solute is determined by subtracting the initial mass of the empty dish or vial.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

-

Workflow for Experimental Solubility Determination

Synthesis Workflow of 4,6-Dichloro-5-methoxypyrimidine

4,6-Dichloro-5-methoxypyrimidine is a key intermediate in organic synthesis. A common method for its preparation involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine. This transformation is a fundamental reaction in heterocyclic chemistry.

The following diagram illustrates a typical synthetic pathway for 4,6-dichloro-5-methoxypyrimidine.

References

- 1. lookchem.com [lookchem.com]

- 2. 4,6-Dichloro-5-methoxypyrimidine CAS#: 5018-38-2 [m.chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 4,6-Dichloro-5-methoxypyrimidine price,buy 4,6-Dichloro-5-methoxypyrimidine - chemicalbook [m.chemicalbook.com]

- 6. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,6-Dichloro-5-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,6-dichloro-5-methoxypyrimidine. The information presented herein is essential for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research. The guide includes detailed analyses of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, supplemented with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,6-dichloro-5-methoxypyrimidine. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,6-dichloro-5-methoxypyrimidine is characterized by two distinct singlets, corresponding to the methoxy (B1213986) group protons and the proton on the pyrimidine (B1678525) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.55 | Singlet | 1H | H-2 (pyrimidine ring) |

| 4.00 | Singlet | 3H | -OCH₃ |

Table 1: ¹H NMR Spectroscopic Data for 4,6-Dichloro-5-methoxypyrimidine (Solvent: CDCl₃).

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~160 | C-4, C-6 |

| ~155 | C-2 |

| ~130 | C-5 |

| ~60 | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4,6-Dichloro-5-methoxypyrimidine.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of 4,6-dichloro-5-methoxypyrimidine. The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak.

| Ion | Calculated Exact Mass (Da) | Predicted Relative Abundance |

| [C₅H₄³⁵Cl₂N₂O]⁺ | 177.9700 | 100% |

| [C₅H₄³⁵Cl³⁷ClN₂O]⁺ | 179.9671 | ~65% |

| [C₅H₄³⁷Cl₂N₂O]⁺ | 181.9641 | ~10% |

Table 3: Isotopic Distribution for the Molecular Ion of 4,6-Dichloro-5-methoxypyrimidine. [1]

Common fragmentation pathways for this molecule are expected to involve the loss of a methyl radical (•CH₃) from the methoxy group, elimination of a chlorine atom (•Cl), or cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 4,6-dichloro-5-methoxypyrimidine displays characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1550 | Medium-Strong | Pyrimidine Ring C=N and C=C Stretching |

| 1480-1440 | Medium | C-H Bending (-OCH₃) |

| 1300-1200 | Strong | C-O-C Asymmetric Stretch |

| 1100-1000 | Strong | C-O-C Symmetric Stretch |

| 850-750 | Strong | C-Cl Stretch |

Table 4: Predicted Characteristic IR Absorption Bands for 4,6-Dichloro-5-methoxypyrimidine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyrimidine derivatives like 4,6-dichloro-5-methoxypyrimidine.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum to determine the spectral width.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and acquisition of 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Use a broadband probe to acquire the ¹³C spectrum.

-

Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion to generate the mass spectrum.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Workflow and Data Integration

The comprehensive characterization of 4,6-dichloro-5-methoxypyrimidine involves a logical workflow that integrates data from multiple spectroscopic techniques.

References

The Diverse Biological Landscape of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules, including the nucleobases of DNA and RNA. The inherent versatility of the pyrimidine ring allows for extensive substitution, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological potential of substituted pyrimidines, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Menthone-pyrimidine-urea hybrids | Compound 4g | MGC-803 (Gastric) | 3.21 ± 0.67 | [1] |

| Compound 4i | Hela (Cervical) | 6.04 ± 0.62 | [1] | |

| Thienopyrimidine Derivatives | Compound 9a | MCF-7 (Breast) | 9.80 ± 0.93 | [2] |

| A549 (Lung) | 11.30 ± 1.19 | [2] | ||

| HepG-2 (Liver) | 12.32 ± 0.96 | [2] | ||

| PC-3 (Prostate) | 14.69 ± 1.32 | [2] | ||

| Pyrazolo[3,4-d]pyrimidine Derivatives | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [3] |

| Hela (Cervical) | 43.75 | [3] | ||

| Caco-2 (Colorectal) | 73.08 | [3] | ||

| A549 (Lung) | 68.75 | [3] | ||

| Compound 5 | Hela (Cervical) | 74.8 | [3] | |

| Caco-2 (Colorectal) | 76.92 | [3] | ||

| HT1080 (Fibrosarcoma) | 96.25 | [3] | ||

| A549 (Lung) | 148 | [3] | ||

| 2,4,5-trisubstituted pyrimidine | Not specified | HeLa (Cervical) | 0.9 | [4] |

| N-alkylated C-6-isobutyl pyrimidine | N-methoxymethylated 5-methylpyrimidin-2,4-dione with di(benzyloxy) isobutyl at C-6 | HeLa (Cervical) | 0.3 | [4] |

| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | C32 (Melanoma) | 24.4 | [5] |

Key Signaling Pathways in Pyrimidine-Mediated Anticancer Activity

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][6] Its dysregulation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[1] Several substituted pyrimidine derivatives, particularly those incorporating a morpholine (B109124) moiety, have been identified as potent inhibitors of this pathway.[7][8]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted pyrimidines.

The Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway is essential for osteoblast differentiation and bone formation. Certain novel pyrimidine derivatives have been shown to promote osteogenesis by activating this pathway, suggesting their potential as bone anabolic agents.[9]

Caption: Activation of the BMP2/SMAD1 pathway by a substituted pyrimidine, promoting osteogenesis.

Antimicrobial Activity of Substituted Pyrimidines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrimidines have demonstrated significant potential as antibacterial and antifungal agents, often exhibiting low minimum inhibitory concentrations (MICs).

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of various pyrimidine derivatives against pathogenic bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | Staphylococcus aureus | 0.87 | [10] |

| Compound 5 | Bacillus subtilis | 0.96 | [10] | |

| Compound 2 | Escherichia coli | 0.91 | [10] | |

| Compound 10 | Pseudomonas aeruginosa | 0.77 | [10] | |

| Compound 10 | Salmonella enterica | 1.55 | [10] | |

| Compound 12 | Candida albicans | 1.73 | [10] | |

| Compound 11 | Aspergillus niger | 1.68 | [10] | |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Compound 9n & 9o | Bacterial strains | 16 - 102 | [11] |

| Fungal species | 15.50 - 26.30 | [11] |

Antiviral Activity of Substituted Pyrimidines

Pyrimidine analogues have long been a cornerstone of antiviral therapy. Novel substituted pyrimidines continue to be explored for their efficacy against a range of viruses, including influenza viruses and coxsackieviruses.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected pyrimidine analogues, presenting the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively.

| Compound Class | Specific Derivative | Virus | EC50/IC50 (µM) | Reference |

| Pyrimidine C-Nucleoside analogues | Compound 47 | Influenza A (H1N1) | 1.9 | [12] |

| 1,2,3-Triazolyl nucleoside analogues | Compound with butylene linker to N-1 of 6-methyluracil | Coxsackie B3 virus | 12.4 | [13] |

| Compound with butylene linker to N-3 of alloxazine | Coxsackie B3 virus | 11.3 | [13] | |

| Acylated nucleoside analogue 11c | Influenza A H1N1 virus | 29.2 | [13] |

Anti-inflammatory Activity of Substituted Pyrimidines

Chronic inflammation is implicated in a multitude of diseases. Substituted pyrimidines have been investigated as anti-inflammatory agents, with some derivatives showing potent in vivo activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative In Vivo Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives, as assessed by the carrageenan-induced paw edema model. The 50% effective dose (ED50) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

| Compound Class | Specific Derivative | ED50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | Compound 7 | 11.60 | [14] |

| Compound 8 | 8.23 | [14] | |

| Compound 9 | 9.47 | [14] | |

| Reference Drug | Indomethacin | 9.17 | [14] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. The following sections provide methodologies for key assays used in the evaluation of substituted pyrimidines.

Synthesis of Substituted Pyrimidines

A general workflow for the synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or a chalcone (B49325) with an amidine derivative.

Caption: General experimental workflow for the synthesis of substituted pyrimidines.

-

Chalcone Synthesis: Substituted benzaldehydes and substituted acetophenones are reacted in the presence of a base, such as ethanolic sodium hydroxide, to form the corresponding chalcone.

-

Cyclization: The synthesized chalcone is then treated with urea (B33335) in an alkaline medium.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is poured into cold water and neutralized with a dilute acid to precipitate the product.

-

Purification: The crude product is filtered, washed, and purified by recrystallization.

-

Starting Material: The synthesis often commences with methyl 2-aminothiophene-3-carboxylate.

-

Cyclization with Urea: The starting thiophene (B33073) derivative is heated with an excess of urea at a high temperature (e.g., 200°C) to form the thieno[2,3-d]pyrimidine-2,4-diol.

-

Further Modifications: The resulting diol can be subjected to various reactions, such as chlorination with POCl3, followed by nucleophilic substitution to introduce diverse functionalities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the test compound.

-

Infection: The cell monolayers are infected with the virus-compound mixture.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation and Staining: The plates are incubated for several days to allow plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 or IC50 value is calculated based on the reduction in plaque number compared to the virus-only control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for evaluating acute inflammation.

-

Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at various doses. A positive control group (e.g., treated with indomethacin) and a negative control group (vehicle-treated) are included.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the negative control group, and the ED50 value is determined.

Conclusion

Substituted pyrimidines represent a highly privileged scaffold in medicinal chemistry, with derivatives demonstrating potent and diverse biological activities. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has yielded numerous promising lead compounds. The continued exploration of the vast chemical space of substituted pyrimidines, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases. This guide serves as a foundational resource to aid researchers in this endeavor, providing a consolidated overview of the current state of the field and practical methodologies for the evaluation of new pyrimidine-based drug candidates.

References

- 1. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 4,6-Dichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring two reactive chlorine atoms and an electron-donating methoxy (B1213986) group on the pyrimidine (B1678525) core, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of 4,6-dichloro-5-methoxypyrimidine, with a focus on its utility in the synthesis of complex organic molecules. Key reaction classes, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), and detailed experimental protocols are presented. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds with potential therapeutic applications.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents. 4,6-Dichloro-5-methoxypyrimidine serves as a key intermediate in the synthesis of a wide array of substituted pyrimidines. The presence of two chlorine atoms at the C4 and C6 positions, activated by the adjacent nitrogen atoms, makes them susceptible to displacement by various nucleophiles. The methoxy group at the C5 position influences the regioselectivity of these reactions and can be a site for further modification. This guide will delve into the primary reaction pathways of this compound, providing detailed experimental insights for its practical application in a laboratory setting.

Synthesis of 4,6-Dichloro-5-methoxypyrimidine

The most common and direct method for the synthesis of 4,6-dichloro-5-methoxypyrimidine involves the chlorination of a 4,6-dihydroxypyrimidine (B14393) precursor.[1] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[1][2] An alternative synthetic strategy involves building the pyrimidine ring from acyclic precursors, often starting from malonic diester derivatives.[1]

Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine (B1354921)

The conversion of 4,6-dihydroxy-5-methoxypyrimidine to its dichloro derivative is a standard procedure in heterocyclic chemistry.[1] The reaction is often carried out using an excess of phosphorus oxychloride, which can also serve as the solvent.[1]

Table 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine via Chlorination

| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4,6-dihydroxy-5-methoxypyrimidine sodium | PCl₃ | - | 110-120 (reflux) | 2-6 | High | [2] |

| 5-methoxypyrimidine-4,6-diol | POCl₃ | Toluene | 100-105 (reflux) | 1 | - | [3] |

Experimental Protocol: Synthesis via Chlorination with PCl₃ [2]

-

To a reaction vessel, add phosphorus trichloride.

-

With uniform speed over 0.5 to 1.5 hours, add 4,6-dihydroxy-5-methoxypyrimidine sodium.

-

Heat the mixture to reflux at 110-120 °C for 2 to 6 hours.

-

After the reaction is complete, cool the mixture to below 90 °C.

-

Add an organic solvent and stir to dissolve the material.

-

Add deionized water for hydrolysis and allow the layers to separate.

-

Collect the organic layer and adjust the pH to 6.5-7 with an alkali solution.

-

Separate the organic layer again and remove the solvent by distillation to obtain 4,6-dichloro-5-methoxypyrimidine.

References